molecular formula C24H24N2 B12901596 5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 849831-02-3

5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B12901596
CAS No.: 849831-02-3
M. Wt: 340.5 g/mol
InChI Key: QKOYBNLJGLQIKC-UHFFFAOYSA-N
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Description

5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the indolocarbazole family This compound is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to the indolocarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps. One common method includes the double Friedel-Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization . Another approach involves the double Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indolocarbazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted indolocarbazole compounds.

Mechanism of Action

The mechanism of action of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses . The compound’s electron-donating properties and ability to form stable oxidation states play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to the presence of both ethyl and methyl groups, which enhance its electron-donating properties and stability. This makes it particularly suitable for applications in organic electronics and as a biological ligand .

Properties

CAS No.

849831-02-3

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

5,11-diethyl-6,12-dimethylindolo[3,2-b]carbazole

InChI

InChI=1S/C24H24N2/c1-5-25-19-13-9-7-11-17(19)21-16(4)24-22(15(3)23(21)25)18-12-8-10-14-20(18)26(24)6-2/h7-14H,5-6H2,1-4H3

InChI Key

QKOYBNLJGLQIKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=C4C5=CC=CC=C5N(C4=C3C)CC)C

Origin of Product

United States

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